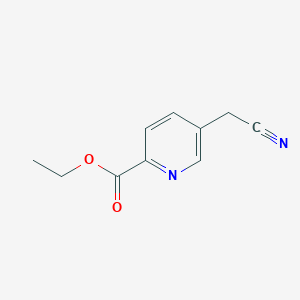

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate

Description

Properties

IUPAC Name |

ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(5-6-11)7-12-9/h3-4,7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFCNSAQWVHNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678887 | |

| Record name | Ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913839-59-5 | |

| Record name | Ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution

The key step is the nucleophilic substitution of the bromomethyl group by the cyanide ion. The reaction proceeds via an $$S_N2$$ mechanism favored by the polar aprotic solvent environment, which stabilizes the cyanide ion and facilitates backside attack on the electrophilic carbon attached to bromine.

Solvent and Temperature Effects

Polar aprotic solvents such as DMF or DMSO are essential to maximize the nucleophilicity of cyanide ions. The reaction temperature influences the reaction rate and yield, with moderate heating (60–90 °C) balancing reaction speed and minimizing side reactions.

Workup and Purification

Post-reaction, the mixture is quenched with water and extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate to remove residual water, filtered, and concentrated. The product is typically obtained as an oily liquid, which can be further purified if necessary.

Alternative Synthetic Routes

While the halomethyl substitution is the most common, other synthetic approaches include:

- Cyanoacetylation of pyridine derivatives: Introducing the cyanomethyl group via condensation reactions with cyanoacetic acid derivatives under appropriate conditions.

- Direct cyanomethylation: Using formaldehyde and cyanide sources to introduce the cyanomethyl group onto activated pyridine rings, though this method is less common due to selectivity challenges.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| Halomethyl substitution | 5-(bromomethyl)-2-pyridinecarboxylate | Sodium cyanide (NaCN) | DMF or DMSO | 60–90 °C, 2–3 hours reflux | 78–90 | Most common, high selectivity |

| Cyanoacetylation | Pyridine derivatives + cyanoacetic acid | Acid catalysts | Various | Heating, condensation | Moderate | Less reported, more complex |

| Direct cyanomethylation | Pyridine + formaldehyde + cyanide source | Formaldehyde, NaCN | Polar solvents | Controlled temperature | Variable | Selectivity issues |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide (NaCN), dimethylformamide (DMF), reflux conditions.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, heat.

Reduction: Lithium aluminum hydride (LiAlH4), ether, room temperature.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Hydrolysis: 5-(cyanomethyl)-2-pyridinecarboxylic acid.

Reduction: Ethyl 5-(aminomethyl)-2-pyridinecarboxylate.

Scientific Research Applications

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate with key analogs, highlighting substituent effects:

Electronic and Reactivity Differences

- Cyanomethyl (-CH₂CN) vs. Trifluoromethyl (-CF₃): The cyanomethyl group is moderately electron-withdrawing due to the nitrile’s inductive effect, whereas -CF₃ is strongly electron-withdrawing. This difference impacts reactivity in electrophilic substitution; -CF₃ derivatives (e.g., ) are less reactive toward further substitution but more lipophilic, favoring membrane permeability in bioactive molecules .

- Thioxo (-S) vs. Ester (-COOEt): The thioxo group in ’s compound introduces sulfur-based reactivity, enabling chelation with transition metals or participation in redox reactions, unlike the ester group in the target compound .

Physicochemical Properties

- Solubility: The cyanomethyl group increases polarity compared to -CF₃ analogs, improving aqueous solubility. For instance, Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate () is more lipophilic (logP ~2.5) than the cyanomethyl derivative (estimated logP ~1.8).

- Thermal Stability: Electron-withdrawing groups like -CN and -CF₃ enhance thermal stability. demonstrates that nitro and chloro substituents require rigorous reflux conditions (~100–120°C) for synthesis, suggesting similar stability for cyanomethyl derivatives .

Biological Activity

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

This compound features a pyridine ring with a cyano group and an ethyl ester functional group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 913839-59-5 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The cyano group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity or alter receptor functions.

- Hydrolysis : Under physiological conditions, the ester group can undergo hydrolysis to release the active carboxylic acid form, which may further interact with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial properties revealed:

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 100 µg/mL for different bacterial strains.

- Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for anticancer activity. Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.

Research Findings

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC₅₀ Values : Approximately 20 µM for MCF-7 cells, indicating potent activity.

- Mechanism of Action : The compound appears to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Comparative Analysis with Related Compounds

To provide context for its biological activity, a comparison with structurally similar compounds is useful:

| Compound | Biological Activity | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 50-100 | 20 |

| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate | Positive inotropic activity | N/A | N/A |

| Methyl 5,6-diamino-2-pyridinecarboxylate | Enzyme modulation | N/A | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.